molecular formula C8H7IN2 B8242014 2-Iodo-4-methyl-7-azaindole

2-Iodo-4-methyl-7-azaindole

Cat. No.: B8242014
M. Wt: 258.06 g/mol
InChI Key: WXCZZSZIGGGTMI-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-7-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and have been widely used in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with an iodine atom at the second position and a methyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methyl-7-azaindole typically involves the iodination of 4-methyl-7-azaindole. One common method is the reaction of 4-methyl-7-azaindole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-methyl-7-azaindole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.

    Cross-Coupling Reactions: The compound can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form carbon-carbon bonds. Palladium catalysts are often used in these reactions.

    Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane using appropriate oxidizing or reducing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like Grignard reagents (e.g., phenylmagnesium bromide) or organolithium reagents (e.g., n-butyllithium) in anhydrous solvents such as tetrahydrofuran (THF).

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as dimethylformamide (DMF) or toluene.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Reactions: Products with various substituents replacing the iodine atom.

    Cross-Coupling Reactions: Biaryl compounds or other complex structures.

    Oxidation and Reduction Reactions: Carboxylic acids or alkanes, respectively.

Scientific Research Applications

2-Iodo-4-methyl-7-azaindole has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other therapeutic agents. Azaindole derivatives have shown potential as anticancer, antifungal, and anti-inflammatory agents.

    Biological Studies: The compound is used in the study of biological pathways and molecular targets, particularly in the context of protein kinases and other enzymes.

    Chemical Biology: It serves as a probe for investigating the mechanisms of action of various biological processes.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Iodo-4-methyl-7-azaindole involves its interaction with molecular targets such as protein kinases. The compound can bind to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

    4-Methyl-7-azaindole: Lacks the iodine atom, making it less reactive in certain substitution and cross-coupling reactions.

    2-Iodo-7-azaindole: Similar structure but without the methyl group, which can affect its biological activity and reactivity.

    2-Iodo-4-methylindole: Contains an indole ring instead of an azaindole ring, leading to different electronic properties and reactivity.

Uniqueness: 2-Iodo-4-methyl-7-azaindole is unique due to the presence of both the iodine atom and the methyl group, which confer specific reactivity and biological activity. The iodine atom allows for versatile substitution and cross-coupling reactions, while the methyl group can influence the compound’s interaction with biological targets.

Properties

IUPAC Name

2-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-3-10-8-6(5)4-7(9)11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCZZSZIGGGTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=NC=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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